molecular formula C21H26N4O2 B2455780 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate CAS No. 573932-27-1

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate

Cat. No.: B2455780
CAS No.: 573932-27-1
M. Wt: 366.465
InChI Key: DPKMVDJFCASFAW-UHFFFAOYSA-N
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Description

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is a complex organic compound that features a quinoxaline core substituted with a pyrrolidine ring and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated quinoxaline compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate involves its interaction with specific molecular targets. The quinoxaline core can interact with various enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance binding affinity and selectivity, while the cyano group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylbutyl 2-cyano-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both a pyrrolidine ring and a cyano group on the quinoxaline core distinguishes it from other similar compounds and enhances its potential for diverse applications.

Properties

IUPAC Name

2-ethylbutyl 2-cyano-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-3-15(4-2)14-27-21(26)16(13-22)19-20(25-11-7-8-12-25)24-18-10-6-5-9-17(18)23-19/h5-6,9-10,15-16H,3-4,7-8,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPKMVDJFCASFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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